molecular formula C20H20FNO2 B275785 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol

2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol

Cat. No.: B275785
M. Wt: 325.4 g/mol
InChI Key: RRGVCYTYQVAYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C20H20FNO2

Molecular Weight

325.4 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1-phenylpropan-1-ol

InChI

InChI=1S/C20H20FNO2/c1-14(20(23)16-5-3-2-4-6-16)22-13-18-11-12-19(24-18)15-7-9-17(21)10-8-15/h2-12,14,20,22-23H,13H2,1H3

InChI Key

RRGVCYTYQVAYDT-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furyl Ring: The initial step involves the synthesis of the 5-(4-fluorophenyl)-2-furyl moiety through a series of reactions, including halogenation and cyclization.

    Amination: The furyl compound is then subjected to amination using appropriate amines under controlled conditions to introduce the amino group.

    Addition of the Propanol Group: The final step involves the addition of the 1-phenyl-1-propanol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has similar aromatic characteristics.

    2-(4-Fluorophenyl)-thiophene: Another compound with a fluorophenyl group, but with a thiophene ring instead of a furyl ring.

Uniqueness

2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

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